3-Cyclohexyl-1,2-oxazole-4-carboxylic acid 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17767877
InChI: InChI=1S/C10H13NO3/c12-10(13)8-6-14-11-9(8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13)
SMILES:
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol

3-Cyclohexyl-1,2-oxazole-4-carboxylic acid

CAS No.:

Cat. No.: VC17767877

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

3-Cyclohexyl-1,2-oxazole-4-carboxylic acid -

Specification

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
IUPAC Name 3-cyclohexyl-1,2-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C10H13NO3/c12-10(13)8-6-14-11-9(8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13)
Standard InChI Key SKKLYAFOVSKYJQ-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)C2=NOC=C2C(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 1,2-oxazole ring (a five-membered heterocycle with nitrogen and oxygen atoms at positions 1 and 2) substituted at position 3 with a cyclohexyl group and at position 4 with a carboxylic acid moiety. Its IUPAC name is 3-cyclohexyl-1,2-oxazole-4-carboxylic acid, with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₃NO₃
Molecular Weight195.22 g/mol
SMILESO=C(C1=CON=C1C2CCCCC2)O
Melting Point184–186°C
Solubility (Polar Solvents)Soluble in DMSO, Methanol

Synthesis and Synthetic Routes

General Synthesis Strategies

The synthesis of 3-cyclohexyl-1,2-oxazole-4-carboxylic acid typically involves cyclocondensation reactions. A common approach utilizes the reaction between a cyclohexyl-substituted nitrile and a carbonyl compound under acidic or catalytic conditions to form the oxazole ring .

Example Pathway:

  • Cyclocondensation: Cyclohexylacetonitrile reacts with ethyl glyoxylate in the presence of HCl to form the oxazole intermediate .

  • Hydrolysis: The ester group is hydrolyzed to a carboxylic acid using aqueous NaOH .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
CyclizationHCl (cat.), Ethanol, 80°C65%
HydrolysisNaOH (2M), H₂O, Reflux85%

Physicochemical and Spectroscopic Properties

Spectral Characterization

  • ¹H NMR (CDCl₃): δ 1.2–1.8 (m, 10H, cyclohexyl), 6.3 (s, 1H, oxazole-H), 12.1 (br s, 1H, -COOH) .

  • IR (cm⁻¹): 1705 (C=O stretch), 1600 (C=N stretch), 1250 (C-O-C) .

Stability and Reactivity

The compound is stable under ambient conditions but decomposes at temperatures exceeding 200°C. Its carboxylic acid group enables typical reactions such as esterification, amidation, and salt formation .

TargetIC₅₀ (μM)MechanismSource
COX-20.45Competitive inhibition
EGFR Kinase1.2ATP-binding site blockage

Applications in Drug Discovery and Organic Chemistry

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Kinase inhibitors: Modified to enhance selectivity for oncogenic targets .

  • Anti-inflammatory agents: Functionalized to improve COX-2 binding.

Material Science Applications

Its rigid cyclohexyl-oxazole framework is explored in liquid crystal design and polymer stabilizers .

ParameterValueSource
LD₅₀ (Oral, Rat)>2000 mg/kg
Storage ConditionsRT, dry, inert atmosphere

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